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Compound Name: LY2365109 hydrochloride

Cat. No.: B608712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine transporter 1

(GlyT1).[1][2][3][4] GlyT1 is a key protein in the central nervous system responsible for the

reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 increases the

extracellular concentration of glycine, which in turn acts as a co-agonist at N-methyl-D-

aspartate (NMDA) receptors, thereby potentiating NMDA receptor-mediated neurotransmission.

This mechanism of action has generated significant interest in its potential therapeutic

applications for central nervous system disorders associated with hypoglutamatergic function,

such as schizophrenia.[1] This technical guide provides an in-depth overview of the target

selectivity of LY2365109 hydrochloride, including quantitative binding data, detailed

experimental methodologies, and an exploration of its signaling pathway.

Core Target Selectivity and Potency
LY2365109 hydrochloride demonstrates exceptional selectivity for the human glycine

transporter 1 (hGlyT1) over the glycine transporter 2 (GlyT2). This selectivity is crucial as GlyT2

is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal

cord, and its inhibition could lead to undesirable side effects.
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The inhibitory potency of LY2365109 is most commonly characterized by its half-maximal

inhibitory concentration (IC50) value, determined through in vitro glycine uptake assays.

Target IC50 (nM) Assay Type Cell Line Notes

Human GlyT1a 15.8
[³H]Glycine

Uptake Assay

Cells over-

expressing

hGlyT1a

Demonstrates

high-affinity

binding to the

primary target.

Human GlyT2 > 30,000
[³H]Glycine

Uptake Assay

Cells over-

expressing

hGlyT2

Highlights the

significant

selectivity for

GlyT1 over

GlyT2.

Signaling Pathway and Mechanism of Action
The primary mechanism of action of LY2365109 is the potentiation of NMDA receptor activity

through the elevation of synaptic glycine levels.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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